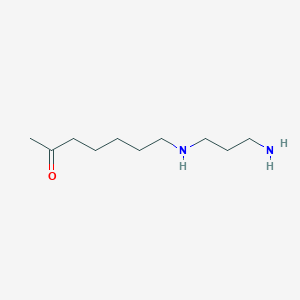

7-(N-(3-Aminopropyl)amino)heptan-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-(N-(3-Aminopropyl)amino)heptan-2-one, also known as this compound, is a useful research compound. Its molecular formula is C10H22N2O and its molecular weight is 186.29 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Polyamines - Diamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

The compound 7-(N-(3-Aminopropyl)amino)heptan-2-one , often abbreviated as APAH, has garnered attention in various scientific research applications due to its unique chemical structure and biological properties. This article explores its applications in scientific research, emphasizing its role in pharmacology, biochemistry, and potential therapeutic uses.

Chemical Properties and Structure

APAH is characterized by the presence of an amine group, which contributes to its reactivity and interaction with biological systems. Its molecular formula is C11H22N2O, indicating it contains a heptanone backbone with an amino propyl side chain. This structure facilitates its function as a potential inhibitor in various biochemical pathways.

Pharmacological Studies

APAH has been investigated for its potential as a histone deacetylase (HDAC) inhibitor , which plays a crucial role in gene expression regulation. Studies have shown that compounds similar to APAH can affect histone modification, thereby influencing cellular processes such as differentiation and apoptosis . The inhibition of HDACs is particularly relevant in cancer research, where altered gene expression contributes to tumorigenesis.

Cancer Research

In cancer studies, APAH has been evaluated for its cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells. Research indicates that APAH can induce apoptosis selectively in cancerous cells while sparing normal cells, making it a candidate for targeted cancer therapies . The compound's ability to modulate cell cycle progression and induce cell death through apoptotic pathways highlights its potential as an anticancer agent.

Neuropharmacology

APAH's structural similarities to polyamines suggest it may interact with neurotransmitter systems. Some studies have explored its effects on neurodegenerative diseases by modulating pathways related to oxidative stress and neuroinflammation. The compound's potential neuroprotective properties are being investigated as a means to develop new treatments for conditions such as Alzheimer's disease.

Biochemical Applications

In biochemical assays, APAH has been used as a reagent for the derivatization of amino acids and other biomolecules due to its amine functionality. This application is significant in analytical chemistry, particularly in high-performance liquid chromatography (HPLC) methods where sensitive detection of biological compounds is required .

Case Study 1: HDAC Inhibition

A study published in Proceedings of the National Academy of Sciences demonstrated that APAH effectively inhibits HDAC activity, leading to increased acetylation of histones in treated cells. This alteration was associated with enhanced expression of tumor suppressor genes, suggesting a mechanism through which APAH could exert anticancer effects .

Case Study 2: Cytotoxicity in Cancer Cells

Research conducted on the cytotoxic effects of APAH revealed that at specific concentrations, the compound significantly reduced cell viability in HeLa cells while maintaining higher viability in normal dermal microvascular endothelial cells (HMEC-1). This selectivity underscores the potential therapeutic window for APAH in cancer treatment .

Case Study 3: Neuroprotective Effects

In preclinical models of neurodegeneration, APAH was shown to reduce markers of oxidative stress and inflammation. These findings suggest that APAH may offer protective benefits against neuronal damage, making it a candidate for further exploration in neuropharmacology .

Propiedades

Número CAS |

122269-09-4 |

|---|---|

Fórmula molecular |

C10H22N2O |

Peso molecular |

186.29 g/mol |

Nombre IUPAC |

7-(3-aminopropylamino)heptan-2-one |

InChI |

InChI=1S/C10H22N2O/c1-10(13)6-3-2-4-8-12-9-5-7-11/h12H,2-9,11H2,1H3 |

Clave InChI |

IINWDBQBGSUBQT-UHFFFAOYSA-N |

SMILES |

CC(=O)CCCCCNCCCN |

SMILES canónico |

CC(=O)CCCCCNCCCN |

Key on ui other cas no. |

122269-09-4 |

Sinónimos |

7-(N-(3-aminopropyl)amino)heptan-2-one APAH |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.